molecular formula C25H32N2O3 B5012131 N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

N-cyclopropyl-2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide

Cat. No. B5012131
M. Wt: 408.5 g/mol
InChI Key: ULQOJOIUPSYLFO-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a methoxy group (-OCH3) and an amide group (CONH2). The amide group is further substituted with a cyclopropyl group and a piperidine ring that is substituted with an ethylbenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the ethylbenzyl group, and the coupling of these components with the benzamide core . The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a piperidine ring, and a cyclopropyl group. The benzene and piperidine rings are aromatic and would contribute to the compound’s stability .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the benzene ring could undergo electrophilic aromatic substitution, and the amide group could participate in nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzene ring could make it relatively nonpolar and hydrophobic, while the amide group could allow for hydrogen bonding .

properties

IUPAC Name

N-cyclopropyl-2-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-3-18-4-6-19(7-5-18)17-27-14-12-21(13-15-27)30-24-16-22(29-2)10-11-23(24)25(28)26-20-8-9-20/h4-7,10-11,16,20-21H,3,8-9,12-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQOJOIUPSYLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)OC3=C(C=CC(=C3)OC)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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